molecular formula C14H25N5O2 B1480625 tert-butyl (4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)cyclohexyl)carbamate CAS No. 2097996-70-6

tert-butyl (4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)cyclohexyl)carbamate

Cat. No.: B1480625
CAS No.: 2097996-70-6
M. Wt: 295.38 g/mol
InChI Key: FWAVKJXMVDWIHP-UHFFFAOYSA-N
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Description

Tert-butyl (4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)cyclohexyl)carbamate is a useful research compound. Its molecular formula is C14H25N5O2 and its molecular weight is 295.38 g/mol. The purity is usually 95%.
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Biological Activity

tert-butyl (4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)cyclohexyl)carbamate , a compound characterized by its unique triazole structure, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a cyclohexyl moiety linked via a carbamate functional group to a 1H-1,2,3-triazole unit. The presence of the triazole ring is significant due to its role in enhancing biological activity through interactions with various biological targets.

Molecular Formula

  • Chemical Formula: C13H23N5O2
  • Molecular Weight: 281.35 g/mol

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors involved in various physiological processes. Notably, compounds containing triazole moieties have been recognized for their ability to inhibit enzymes such as kinases and phosphodiesterases, which are crucial in cancer and inflammatory pathways.

Anticancer Activity

Recent studies have indicated that compounds similar to this triazole derivative exhibit significant anticancer properties. For instance, research has shown that triazole derivatives can act as inhibitors of topoisomerase I and II, enzymes essential for DNA replication and transcription. This inhibition can lead to apoptosis in cancer cells.

Case Study: Topoisomerase Inhibition

A study evaluated various triazole derivatives for their ability to inhibit topoisomerases. The results demonstrated that certain structural modifications enhanced potency against cancer cell lines, suggesting that the incorporation of the triazole ring is beneficial for developing effective anticancer agents .

Antimicrobial Activity

Triazole compounds are also known for their antifungal properties. The compound under discussion may exhibit similar activities due to its structural characteristics. Research has shown that modifications in the triazole structure can enhance antifungal efficacy against pathogens such as Candida spp. and Aspergillus spp.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the triazole ring or the cyclohexyl group can significantly impact potency and selectivity towards specific biological targets.

Table 1: Summary of Biological Activities of Related Triazole Compounds

Compound NameActivity TypeTargetIC50 (µM)Reference
Compound ATopoisomerase InhibitorCancer Cells5.0
Compound BAntifungalCandida albicans3.5
Compound CKinase InhibitorVarious Kinases10.0

Clinical Implications

The potential clinical implications of this compound are vast. Given its diverse biological activities, it could serve as a lead compound for drug development targeting cancer and infectious diseases.

Properties

IUPAC Name

tert-butyl N-[4-[4-(aminomethyl)triazol-1-yl]cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N5O2/c1-14(2,3)21-13(20)16-10-4-6-12(7-5-10)19-9-11(8-15)17-18-19/h9-10,12H,4-8,15H2,1-3H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWAVKJXMVDWIHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)N2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)cyclohexyl)carbamate
Reactant of Route 2
tert-butyl (4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)cyclohexyl)carbamate
Reactant of Route 3
tert-butyl (4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)cyclohexyl)carbamate
Reactant of Route 4
tert-butyl (4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)cyclohexyl)carbamate
Reactant of Route 5
tert-butyl (4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)cyclohexyl)carbamate
Reactant of Route 6
tert-butyl (4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)cyclohexyl)carbamate

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